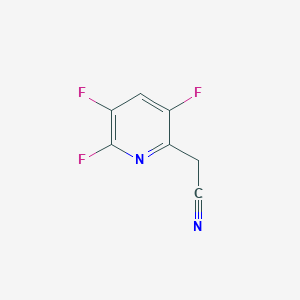
(3,5,6-Trifluoropyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5,6-Trifluoropyridin-2-yl)acetonitrile: is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its complex molecular structure and offers burstiness in various applications such as drug synthesis, organic reactions, and material science.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production methods for (3,5,6-Trifluoropyridin-2-yl)acetonitrile are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: (3,5,6-Trifluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, amines, and thiols are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
Reducing Agents: Lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation can produce pyridine N-oxides.
科学的研究の応用
Chemistry: (3,5,6-Trifluoropyridin-2-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated structure can improve the stability and efficacy of these products .
作用機序
The mechanism of action of (3,5,6-Trifluoropyridin-2-yl)acetonitrile involves its interaction with molecular targets through its fluorine atoms and nitrile group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
(3,5,6-Trifluoropyridin-2-yl)acetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
Pentafluoropyridine: Contains five fluorine atoms on the pyridine ring, making it more reactive in nucleophilic substitution reactions.
Uniqueness: (3,5,6-Trifluoropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of a nitrile group. This combination of features provides distinct reactivity and applications compared to other fluorinated pyridines.
特性
IUPAC Name |
2-(3,5,6-trifluoropyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-4-3-5(9)7(10)12-6(4)1-2-11/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACPZETZDKJZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














